3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12BrNO5 and a molecular weight of 366.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitrobenzyl group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Nitrobenzylation: The nitrobenzyl group is attached through a nucleophilic aromatic substitution reaction, often using a nitrobenzyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid
Reduction: 3-Bromo-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Bromo-5-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
Uniqueness
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the nitrobenzyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
443125-49-3 |
---|---|
Molecular Formula |
C15H12BrNO5 |
Molecular Weight |
366.16 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12BrNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3 |
InChI Key |
QBIKMSSFMFVHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.